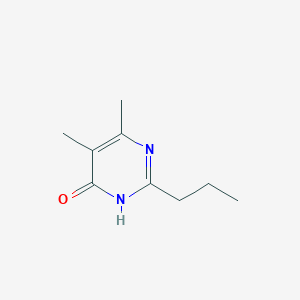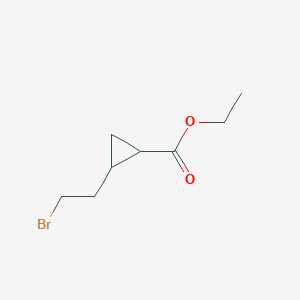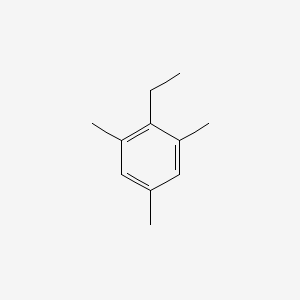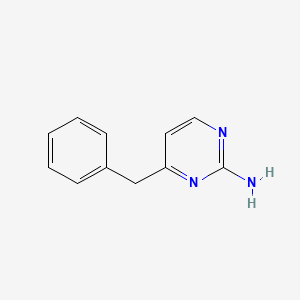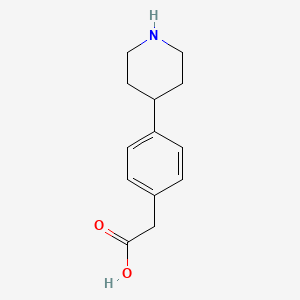
2,2,5,5-Tetramethyl-1-oxidopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-Tetramethyl-1-oxidopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C9H14NO3. It is known for its yellow crystalline powder form and is often used as a highly reactive spin-label . This compound is significant in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-1-oxidopyrrolidine-3-carboxylic acid involves the use of commercially available reagents. One common method includes the reaction of 2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl with carboxylating agents under controlled conditions . The reaction typically requires a solvent such as chloroform or methanol and is conducted at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through crystallization and other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5,5-Tetramethyl-1-oxidopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced to its corresponding hydroxylamine.
Substitution: The carboxylic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various carboxylating agents. The reactions are typically conducted under controlled temperatures and in the presence of solvents like chloroform or methanol .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylamines, esters, and other substituted products .
Applications De Recherche Scientifique
2,2,5,5-Tetramethyl-1-oxidopyrrolidine-3-carboxylic acid is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Mécanisme D'action
The mechanism of action of 2,2,5,5-Tetramethyl-1-oxidopyrrolidine-3-carboxylic acid involves its ability to act as a spin-label. It interacts with molecular targets through its nitroxide group, which can undergo redox reactions. This interaction allows researchers to study the molecular environment and dynamics of the labeled molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy: Similar in structure but differs in its specific applications and reactivity.
2,2,5,5-Tetraethylpyrrolidine-1-oxyl: A reduction-resistant analog used in similar applications but with enhanced stability.
Uniqueness
2,2,5,5-Tetramethyl-1-oxidopyrrolidine-3-carboxylic acid is unique due to its high reactivity and stability, making it an ideal spin-label for various scientific research applications. Its ability to undergo multiple types of chemical reactions further enhances its versatility in different fields .
Propriétés
Formule moléculaire |
C9H16NO3- |
|---|---|
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
2,2,5,5-tetramethyl-1-oxidopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H16NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6H,5H2,1-4H3,(H,11,12)/q-1 |
Clé InChI |
YYQRDQMYBZUAMT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(N1[O-])(C)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


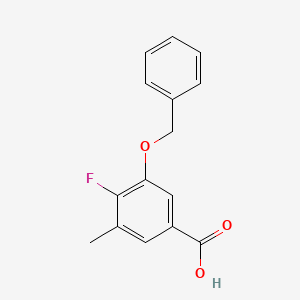
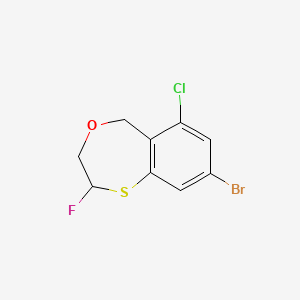
![N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide](/img/structure/B13894747.png)
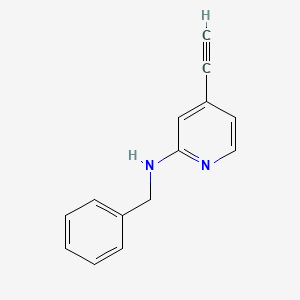
![4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole](/img/structure/B13894759.png)
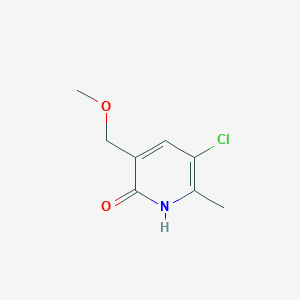
![2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexan-1-one](/img/structure/B13894764.png)

